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Compound of Interest

Compound Name: Benzyl-PEG6-amine

Cat. No.: B3161085

An In-Depth Technical Guide to Benzyl-PEG6-amine for Researchers and Drug Development
Professionals

Introduction

Benzyl-PEG6-amine is a bifunctional molecule that is part of the polyethylene glycol (PEG)
derivatives family.[1] It features a benzyl group that provides hydrophobicity and stability, a
flexible six-unit polyethylene glycol (PEG) chain that imparts water solubility and reduces
immunogenicity, and a terminal primary amine group for conjugation.[1] This unique
combination of properties makes it a versatile tool in pharmaceutical research and
development, particularly in the fields of drug delivery, bioconjugation, and the development of
PROTACSs (Proteolysis Targeting Chimeras).[1][2][3] The primary amine group allows for
straightforward conjugation to various molecules such as drugs, antibodies, or imaging agents.

Core Molecular Data

A summary of the key quantitative data for Benzyl-PEG6-amine is presented below. This
information is crucial for experimental design, including reaction stoichiometry and analytical
characterization.
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Property

Value

Reference(s)

Molecular Weight

371.23 g/mol , 371.47 g/mol

Chemical Formula

C19H33NOs

2-[2-[2-[2-[2-(2-
phenylmethoxyethoxy)ethoxyle

UPAC Name thoxy]ethoxy]ethoxy]ethanamin
e

CAS Number 86770-78-7

Purity >98%

LogP 1.24

Hydrogen Bond Acceptors 7

Hydrogen Bond Donors 1

Appearance Liquid

Solubility Soluble in DMSO, DCM, DMF

Storage Conditions

Short term (days to weeks) at
0 - 4 °C; Long term (months to
years) at -20 °C.

Molecular Structure

The structure of Benzyl-PEG6-amine consists of a benzyl ether at one terminus of a

hexaethylene glycol chain and a primary amine at the other.

Caption: Chemical structure of Benzyl-PEG6-amine.

Experimental Protocols

The primary amine of Benzyl-PEG6-amine is a versatile functional group for conjugation.

Below is a detailed protocol for the conjugation of Benzyl-PEG6-amine to a molecule

containing a carboxylic acid, such as a protein, peptide, or small molecule drug, using

carbodiimide chemistry.
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Objective: To covalently conjugate Benzyl-PEG6-amine to a carboxyl-containing molecule.
Materials:
o Benzyl-PEG6-amine
o Carboxyl-containing molecule (e.g., a protein or small molecule)
» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS)
 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
o Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
e Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M hydroxylamine, pH 8.5
¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
 Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)
Protocol:
» Preparation of Reagents:
o Equilibrate all reagents to room temperature before use.

o Prepare a stock solution of Benzyl-PEG6-amine in anhydrous DMF or DMSO. For
example, a 100 mM stock solution.

o Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO. For instance,
100 mM solutions.

 Activation of the Carboxylic Acid:

o Dissolve the carboxyl-containing molecule in the Activation Buffer.
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o Add EDC and NHS to the solution of the carboxyl-containing molecule. A molar excess of
5-10 fold for both EDC and NHS over the carboxyl groups is recommended as a starting
point.

o Incubate the reaction mixture for 15-30 minutes at room temperature to activate the
carboxyl groups by forming an NHS-ester.

e Conjugation Reaction:

o Add the desired molar excess of the Benzyl-PEG6-amine stock solution to the activated
molecule solution. The optimal molar ratio of Benzyl-PEG6-amine to the target molecule
should be determined empirically, but a 20-50 fold molar excess is a common starting
point.

o Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer if
necessary.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching of the Reaction:
o Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
o Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
 Purification of the Conjugate:

o Remove unreacted Benzyl-PEG6-amine and byproducts using a suitable purification
method.

o For protein conjugates, dialysis or size exclusion chromatography is often effective.

o For small molecule conjugates, High-Performance Liquid Chromatography (HPLC) is
typically used.

e Characterization of the Conjugate:
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o Confirm the successful conjugation using techniques such as Mass Spectrometry (to
observe the mass shift), NMR spectroscopy, or HPLC.

o The degree of labeling for protein conjugates can be determined using methods like
MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a
chromophore.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the conjugation of Benzyl-PEG6-
amine to a carboxyl-containing molecule.

Click to download full resolution via product page

Caption: Workflow for conjugating Benzyl-PEG6-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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